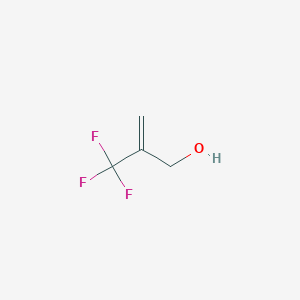
2-(Trifluoromethyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a propenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing 2-(Trifluoromethyl)prop-2-en-1-ol involves the Grignard reaction. This process typically starts with the reaction of trifluoromethyl iodide with magnesium in an ether solvent to form the Grignard reagent, which is then reacted with propenal to yield the desired product.
-
Aldol Condensation: : Another synthetic route involves the aldol condensation of trifluoroacetaldehyde with acetaldehyde, followed by reduction of the resulting product to obtain this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and the process is typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-(Trifluoromethyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
-
Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives. Reagents such as sodium hydride or organolithium compounds are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or nickel catalysts.
Substitution: Sodium hydride, organolithium compounds, and other nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Trifluoromethyl)prop-2-en-1-ol has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the formation of trifluoromethyl-substituted compounds, which are valuable in medicinal chemistry and agrochemicals.
-
Biology: : The compound is studied for its potential biological activities, including antiviral, antidiabetic, and anti-inflammatory properties .
-
Medicine: : It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific molecular pathways.
-
Industry: : The compound is used in the production of specialty chemicals and materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoromethyl group.
Mécanisme D'action
The mechanism by which 2-(Trifluoromethyl)prop-2-en-1-ol exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. In biological systems, this group can interact with various molecular targets, including enzymes and receptors, altering their activity and leading to specific biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)prop-2-en-1-ol can be compared with other trifluoromethyl-substituted compounds:
-
2-(Trifluoromethyl)prop-2-en-1-amine: : Similar in structure but contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
-
2-(Trifluoromethyl)prop-2-en-1-thiol:
-
2-(Trifluoromethyl)prop-2-en-1-yl chloride: : The presence of a chloride group makes it more reactive in nucleophilic substitution reactions.
Uniqueness
The uniqueness of this compound lies in its combination of the trifluoromethyl group with a propenol structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry, offering unique advantages in the synthesis of complex molecules and materials.
Propriétés
Formule moléculaire |
C4H5F3O |
|---|---|
Poids moléculaire |
126.08 g/mol |
Nom IUPAC |
2-(trifluoromethyl)prop-2-en-1-ol |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h8H,1-2H2 |
Clé InChI |
NVFLEVFZDHKWKL-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


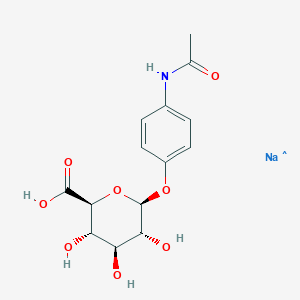
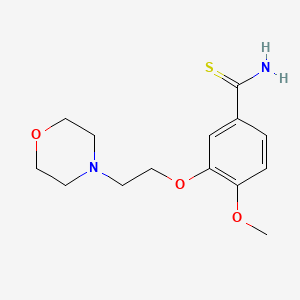
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
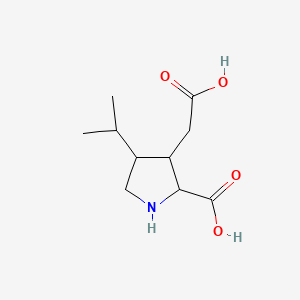
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
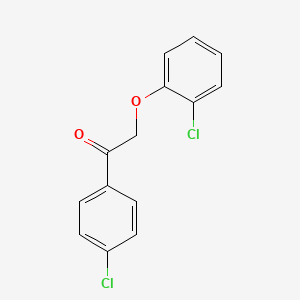
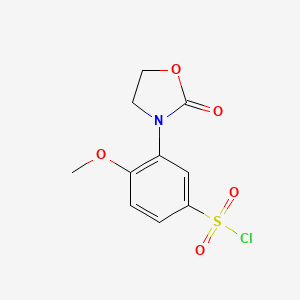
![3,3'-(4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(propan-1-ol)](/img/structure/B12823816.png)
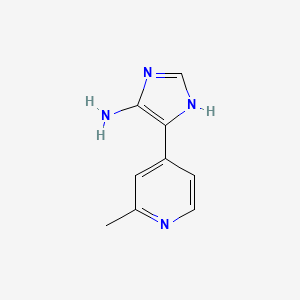
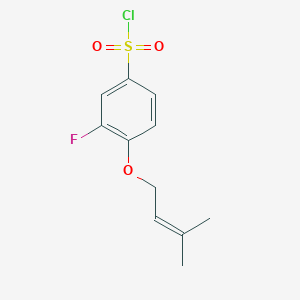
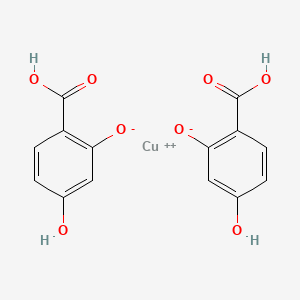
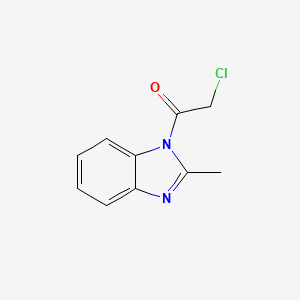
![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)

